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Cat. No.: B1339911 Get Quote

A Comparative Analysis of 7-Bromo-2-
methoxyquinoline and Its Positional Isomers
A detailed guide for researchers and drug development professionals on the synthesis,

physicochemical properties, and biological activities of brominated quinolines.

In the landscape of medicinal chemistry, quinoline scaffolds are a cornerstone for the

development of novel therapeutic agents, owing to their presence in a wide array of biologically

active compounds. The introduction of a bromine atom and a methoxy group to the quinoline

core can significantly modulate its physicochemical and pharmacological properties. This guide

provides a comprehensive comparative analysis of 7-Bromo-2-methoxyquinoline and its

positional isomers—5-Bromo-2-methoxyquinoline, 6-Bromo-2-methoxyquinoline, and 8-Bromo-

2-methoxyquinoline. This objective comparison, supported by experimental data, aims to inform

researchers, scientists, and drug development professionals in their pursuit of new chemical

entities.

Physicochemical Properties: A Comparative
Overview
The position of the bromine atom on the quinoline ring exerts a notable influence on the

physicochemical properties of the 2-methoxyquinoline scaffold. While comprehensive
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experimental data for all isomers is not uniformly available in the public domain, the following

table summarizes the known properties and those of closely related analogs.
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

Solubility

7-Bromo-2-

methoxyquin

oline

C₁₀H₈BrNO 238.08 Not Reported Not Reported Not Reported

7-Bromo-2-

methoxy-4-

methylquinoli

ne (analog)

C₁₁H₁₀BrNO 252.11 58-60[1] Not Available Not Reported

5-Bromo-2-

methoxyquin

oline

C₁₀H₈BrNO 238.08 Not Reported Not Reported

Generally

poor solubility

in water;

soluble in

organic

solvents like

ethanol,

chloroform,

and

dichlorometh

ane.

6-Bromo-2-

methoxyquin

oline

C₁₀H₈BrNO 238.08 90-94[2] Not Reported Not Reported

3-Benzyl-6-

bromo-2-

methoxyquin

oline (analog)

C₁₇H₁₄BrNO 328.20 82-83[3]
420.5

(Predicted)[3]

Soluble in

chloroform,

methanol,

and ethanol.

[4]

8-Bromo-2-

methoxyquin

oline

C₁₀H₈BrNO 238.08 Not Reported Not Reported Not Reported

8-Bromo-2-

methylquinoli

C₁₀H₈BrN 222.09 69-70 Not Reported Not Reported
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ne (analog)

Note: Data for some parent compounds are not readily available. Properties of closely related

analogs are provided for indicative purposes.

Synthesis and Experimental Protocols
The synthesis of these brominated 2-methoxyquinolines typically involves a multi-step process,

often starting from the corresponding bromoaniline or by bromination of a pre-formed quinoline

core. A common strategy involves the synthesis of the corresponding 2-chloroquinoline

derivative, followed by a nucleophilic substitution with sodium methoxide to introduce the

methoxy group.

General Synthesis Workflow
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Caption: General synthetic strategies for bromo-2-methoxyquinolines.

Experimental Protocol: Synthesis of 6-Bromo-2-
methoxyquinoline from 6-Bromo-2(1H)-quinolone[2]
This procedure details the conversion of a 2-quinolone to a 2-methoxyquinoline, a key step

applicable to the synthesis of other isomers.

Materials:
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6-Bromo-2(1H)-quinolone

Trimethyloxonium tetrafluoroborate

Dichloromethane (DCM)

10% Aqueous Sodium Hydroxide (NaOH)

Magnesium Sulfate (MgSO₄)

Petroleum Ether (b.p. 60-80 °C)

Procedure:

A mixture of 6-bromo-2(1H)-quinolone (2.90 g) and trimethyloxonium tetrafluoroborate (2.10

g) in dichloromethane (50 cm³) is stirred for 48 hours under a nitrogen atmosphere.

Aqueous 10% sodium hydroxide (20 cm³) is added to the reaction mixture.

The aqueous phase is extracted with dichloromethane (2 x 40 cm³).

The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is

evaporated under reduced pressure.

The resulting residue is crystallized from petroleum ether (b.p. 60-80 °C) to yield 6-Bromo-2-

methoxyquinoline (2.16 g).

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation

of these isomers. The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic

environment of the nuclei, which is influenced by the position of the bromine substituent.

¹H and ¹³C NMR Data for 5-Bromo-2-methoxyquinoline: While a full dataset is not readily

available, ¹H NMR spectral data for 5-Bromo-2-methoxyquinoline has been reported.[5]

Note on ¹³C NMR of Methoxy Groups: The ¹³C NMR chemical shift of the methoxy group in

aromatic compounds is typically around 56 ppm. However, steric hindrance can cause the
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methoxy group to be pushed out of the plane of the aromatic ring, leading to a downfield shift to

approximately 62 ppm.[6] This phenomenon could be a useful diagnostic tool for isomers

where the bromo-substituent is ortho to the methoxy-bearing carbon.

Comparative Biological Activity
The biological activity of brominated quinolines is a subject of significant interest, particularly in

the context of anticancer drug discovery. The position of the bromine atom can dramatically

alter the compound's interaction with biological targets.

A study on the anticancer effects of various brominated 8-hydroxy and 8-methoxyquinolines

revealed that these compounds exhibit significant antiproliferative activity against several

cancer cell lines.[7]

Anticancer Activity of Brominated 8-Substituted
Quinolines
The following table summarizes the cytotoxic activity (IC₅₀ values in µg/mL) of selected

brominated 8-substituted quinolines against different cancer cell lines.[7]

Compound
C6 (Rat Brain
Tumor)

HeLa (Human
Cervix Carcinoma)

HT29 (Human
Colon Carcinoma)

5,7-Dibromo-8-

hydroxyquinoline
6.7 - 25.6 6.7 - 25.6 6.7 - 25.6

7-Bromo-8-

hydroxyquinoline
>50 >50 >50

5-Bromo-8-

methoxyquinoline
>50 >50 >50

5,7-Dibromo-8-

methoxyquinoline
>50 >50 >50

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.
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These results suggest that the presence of a hydroxyl group at the 8-position, in combination

with bromination at the 5 and 7-positions, is crucial for potent anticancer activity in this series.

[7] The 8-methoxy derivatives showed significantly lower activity.

Proposed Mechanism of Action
The anticancer activity of some quinoline derivatives has been linked to the inhibition of

topoisomerase I, an enzyme essential for DNA replication and repair.[7][8]
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Caption: Proposed mechanism of anticancer action for some brominated quinolines.
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This comparative guide highlights the significant impact of bromine atom positioning on the

physicochemical and biological properties of 2-methoxyquinolines. While there are still gaps in

the publicly available data for a direct, comprehensive comparison of the 5-, 6-, 7-, and 8-

bromo isomers, the available information provides a solid foundation for further research. The

synthesis of these compounds is achievable through established methods, and the preliminary

biological data suggests that specific substitution patterns are key to unlocking potent

anticancer activity. Further systematic studies are warranted to fully elucidate the structure-

activity relationships within this important class of molecules and to guide the design of next-

generation quinoline-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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